8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline is a complex organic compound that features a quinoline backbone substituted with a bismuth-based functional group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline typically involves the reaction of 5-fluoroquinoline with a bismuth-containing reagent under controlled conditions. One common method includes the use of bismuth nitrate in the presence of a reducing agent to introduce the dihydroxybismuthino group onto the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states of bismuth.
Reduction: Reduction reactions can convert the bismuth center to lower oxidation states, potentially altering the compound’s reactivity.
Substitution: The fluorine atom and the bismuth-containing group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bismuth, which is known for its antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which 8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The quinoline backbone interacts with DNA and proteins, potentially leading to antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group instead of the dihydroxybismuthino group.
5-Fluoroquinoline: The parent compound without the bismuth-containing functional group.
8-((Dihydroxybismuthino)oxy)quinoline: A similar compound without the fluorine atom.
Uniqueness
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline is unique due to the combination of the bismuth-containing group and the fluorine atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
41789-36-0 |
---|---|
Molecular Formula |
C9H9BiFNO3 |
Molecular Weight |
407.15 g/mol |
InChI |
InChI=1S/C9H6FNO.Bi.2H2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;;/h1-5,12H;;2*1H2/q;+1;;/p-1 |
InChI Key |
LSMFHVMOKARJGV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Bi])F.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.